molecular formula C9H8O4 B3026728 5,7-Dihydroxychroman-4-one CAS No. 108085-46-7

5,7-Dihydroxychroman-4-one

Cat. No.: B3026728
CAS No.: 108085-46-7
M. Wt: 180.16 g/mol
InChI Key: NDDUBDUPYJZIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dihydroxychroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a chroman-4-one core structure with hydroxyl groups at positions 5 and 7. This compound is known for its diverse biological activities and serves as a significant scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxychroman-4-one typically involves the reduction of 5,7-dihydroxy-4H-chromen-4-one. One common method includes the use of palladium on activated carbon as a catalyst and hydrogen in ethanol at 60°C for 2 hours . The reaction yields the desired product, which can be purified through column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring high efficiency, mild reaction conditions, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxychroman-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chromanone core can be reduced to form chroman derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon with hydrogen.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Quinones.

    Reduction: Chroman derivatives.

    Substitution: Alkylated or acylated chromanones.

Mechanism of Action

The biological effects of 5,7-Dihydroxychroman-4-one are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to the scavenging of free radicals by the hydroxyl groups. Additionally, it can inhibit enzymes like acetylcholinesterase, contributing to its neuroprotective effects .

Comparison with Similar Compounds

    Chroman-4-one: Lacks hydroxyl groups at positions 5 and 7.

    Chroman: Fully saturated analog without the carbonyl group.

    Chromone: Contains a double bond between C2 and C3.

Uniqueness: 5,7-Dihydroxychroman-4-one is unique due to the presence of hydroxyl groups at specific positions, which significantly enhance its biological activities compared to its analogs .

Properties

IUPAC Name

5,7-dihydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h3-4,10,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDUBDUPYJZIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=CC(=C2C1=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dihydroxychroman-4-one
Reactant of Route 2
5,7-Dihydroxychroman-4-one
Reactant of Route 3
5,7-Dihydroxychroman-4-one
Reactant of Route 4
5,7-Dihydroxychroman-4-one
Reactant of Route 5
5,7-Dihydroxychroman-4-one
Reactant of Route 6
5,7-Dihydroxychroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.